molecular formula C21H17Br B14420239 1,1'-[2-Bromo-2-(4-methylphenyl)ethene-1,1-diyl]dibenzene CAS No. 83248-27-5

1,1'-[2-Bromo-2-(4-methylphenyl)ethene-1,1-diyl]dibenzene

Cat. No.: B14420239
CAS No.: 83248-27-5
M. Wt: 349.3 g/mol
InChI Key: UPWLOXPIRWMCRN-UHFFFAOYSA-N
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Description

1-p-Tolyl-1-bromo-2,2-diphenylethene is an organic compound with the molecular formula C21H17Br. This compound is characterized by the presence of a bromine atom attached to a carbon atom that is also bonded to a p-tolyl group and two phenyl groups. It is a derivative of stilbene, a compound known for its applications in various fields including material science and pharmaceuticals .

Preparation Methods

The synthesis of 1-p-Tolyl-1-bromo-2,2-diphenylethene typically involves the bromination of a precursor compound. One common method is the bromination of 1,2-diphenylethene (stilbene) using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction conditions often include a solvent like dichloromethane and may require a temperature-controlled environment to ensure the selective bromination at the desired position.

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

1-p-Tolyl-1-bromo-2,2-diphenylethene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium tert-butoxide. The major products formed depend on the specific reaction and conditions employed.

Mechanism of Action

The mechanism by which 1-p-Tolyl-1-bromo-2,2-diphenylethene exerts its effects is primarily through its reactivity in chemical synthesis. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new bonds. In coupling reactions, the palladium catalyst facilitates the transfer of the organic group from the boronic acid to the carbon atom bearing the bromine, forming a new carbon-carbon bond .

Comparison with Similar Compounds

1-p-Tolyl-1-bromo-2,2-diphenylethene can be compared to other brominated stilbene derivatives and similar compounds:

The uniqueness of 1-p-Tolyl-1-bromo-2,2-diphenylethene lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo.

Properties

CAS No.

83248-27-5

Molecular Formula

C21H17Br

Molecular Weight

349.3 g/mol

IUPAC Name

1-(1-bromo-2,2-diphenylethenyl)-4-methylbenzene

InChI

InChI=1S/C21H17Br/c1-16-12-14-19(15-13-16)21(22)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3

InChI Key

UPWLOXPIRWMCRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)Br

Origin of Product

United States

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